![molecular formula C14H18FNO B7475522 N-[(2-fluorophenyl)methyl]-N-methylcyclopentanecarboxamide](/img/structure/B7475522.png)
N-[(2-fluorophenyl)methyl]-N-methylcyclopentanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2-fluorophenyl)methyl]-N-methylcyclopentanecarboxamide, commonly known as FMe-CPP, is a chemical compound that belongs to the class of psychoactive drugs. It is a research chemical that has been studied extensively for its potential use in the treatment of various neurological disorders. FMe-CPP has been found to have a wide range of biochemical and physiological effects, making it an interesting compound for scientific research.
Mecanismo De Acción
FMe-CPP is believed to act on the glutamate receptors in the brain, specifically the N-methyl-D-aspartate (NMDA) receptor. It is an agonist of the NMDA receptor, which means it enhances the activity of the receptor. This leads to an increase in the release of neurotransmitters, such as dopamine and serotonin, which are responsible for regulating mood, memory, and learning.
Biochemical and Physiological Effects:
FMe-CPP has been found to have a wide range of biochemical and physiological effects. It has been shown to enhance memory and learning, improve mood, and reduce anxiety. FMe-CPP has also been found to increase the release of dopamine and serotonin, which are important neurotransmitters in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
FMe-CPP has several advantages as a research chemical. It is relatively easy to synthesize and purify, making it readily available for research purposes. It also has a wide range of biochemical and physiological effects, making it a versatile compound for scientific research. However, FMe-CPP also has several limitations. It is a psychoactive compound, which means it can have an impact on behavior and cognition, making it difficult to interpret experimental results. Additionally, FMe-CPP has not been extensively studied in humans, so its safety and efficacy are not well understood.
Direcciones Futuras
There are several future directions for research on FMe-CPP. One area of interest is its potential use in the treatment of neurological disorders, such as Alzheimer's disease and depression. Further research is needed to understand the safety and efficacy of FMe-CPP in humans. Another area of interest is the development of new compounds that are similar to FMe-CPP but have fewer psychoactive effects. This could lead to the development of new treatments for neurological disorders that are safer and more effective than current treatments.
Métodos De Síntesis
The synthesis of FMe-CPP involves the reaction of 2-fluorobenzylamine with cyclopentanone in the presence of a catalyst. The resulting product is then subjected to a series of purification steps to obtain the final product. The synthesis of FMe-CPP is a complex process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
FMe-CPP has been extensively studied for its potential use in the treatment of various neurological disorders. It has been found to have a positive effect on memory and learning, making it a potential treatment for cognitive impairment associated with Alzheimer's disease and other neurological disorders. FMe-CPP has also been studied for its potential use in the treatment of depression and anxiety disorders.
Propiedades
IUPAC Name |
N-[(2-fluorophenyl)methyl]-N-methylcyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO/c1-16(14(17)11-6-2-3-7-11)10-12-8-4-5-9-13(12)15/h4-5,8-9,11H,2-3,6-7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYIXTKMVNPMZBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1F)C(=O)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-fluorophenyl)methyl]-N-methylcyclopentanecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

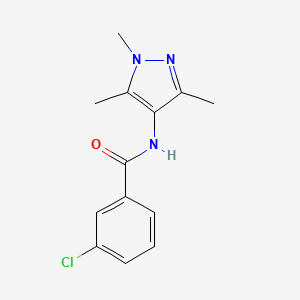
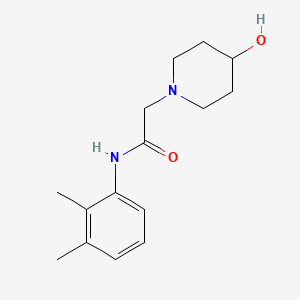
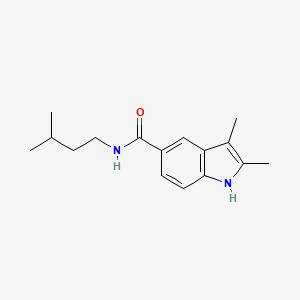





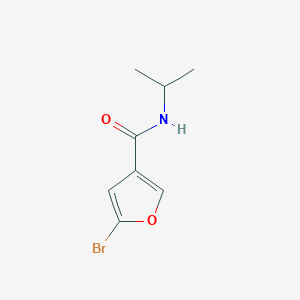

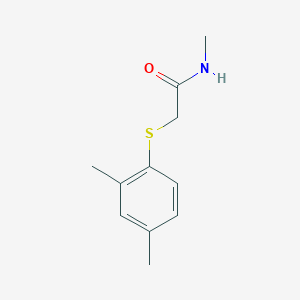
![N-[(2-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide](/img/structure/B7475538.png)

![N-(1-cyanocyclopentyl)-2-[4-(4-cyanopyridin-2-yl)piperazin-1-yl]acetamide](/img/structure/B7475552.png)